
2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is an organic compound with a complex structure. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring. This compound is characterized by the presence of two ester groups attached to a cyclopentene ring, along with two methyl groups at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of the desired ester with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
Cyclopentadiene: Contains two double bonds and is used in the synthesis of various organic compounds.
Cyclohexene: A six-membered ring with one double bond, used in similar applications.
Uniqueness
2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is unique due to its specific structure, which includes two ester groups and two methyl groups on a cyclopentene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72357-55-2 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
diethyl 3,4-dimethylcyclopent-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
GDMGPKAQDZNICC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(C(=C1)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


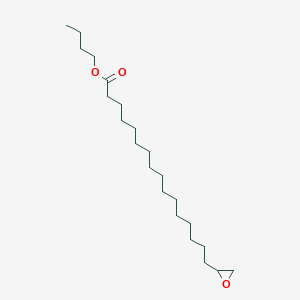

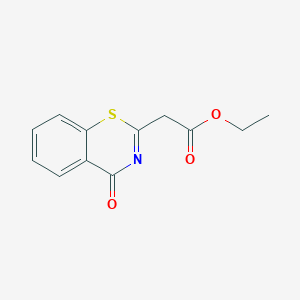
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
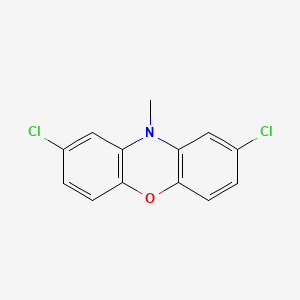
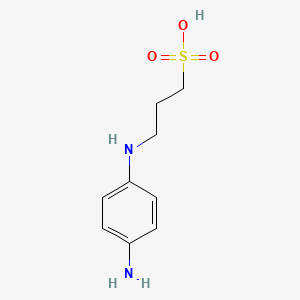
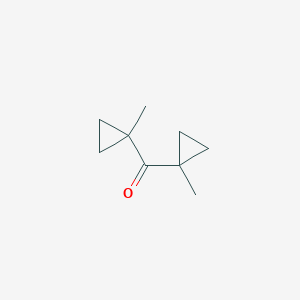
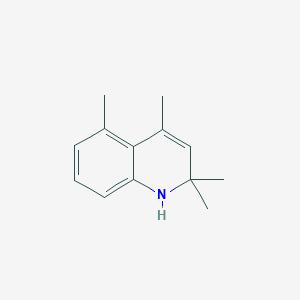
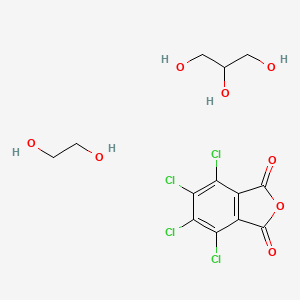

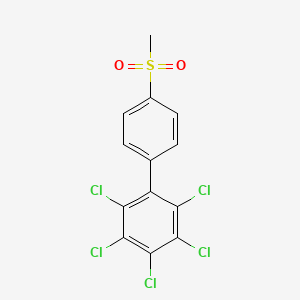
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
